Cannabisin G

Description

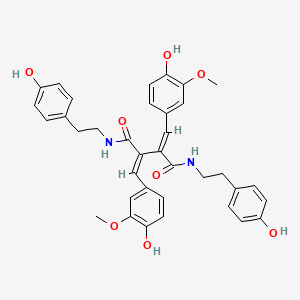

lignanamide from the fruit of Cannabis sativa; structure in first source

Structure

3D Structure

Properties

Molecular Formula |

C36H36N2O8 |

|---|---|

Molecular Weight |

624.7 g/mol |

IUPAC Name |

(2E,3E)-2,3-bis[(4-hydroxy-3-methoxyphenyl)methylidene]-N,N'-bis[2-(4-hydroxyphenyl)ethyl]butanediamide |

InChI |

InChI=1S/C36H36N2O8/c1-45-33-21-25(7-13-31(33)41)19-29(35(43)37-17-15-23-3-9-27(39)10-4-23)30(20-26-8-14-32(42)34(22-26)46-2)36(44)38-18-16-24-5-11-28(40)12-6-24/h3-14,19-22,39-42H,15-18H2,1-2H3,(H,37,43)(H,38,44)/b29-19+,30-20+ |

InChI Key |

FGAVHWSCPSBSMG-CZYCKNNWSA-N |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C(/C(=O)NCCC2=CC=C(C=C2)O)\C(=C/C3=CC(=C(C=C3)O)OC)\C(=O)NCCC4=CC=C(C=C4)O)O |

Canonical SMILES |

COC1=C(C=CC(=C1)C=C(C(=CC2=CC(=C(C=C2)O)OC)C(=O)NCCC3=CC=C(C=C3)O)C(=O)NCCC4=CC=C(C=C4)O)O |

Synonyms |

cannabisin G |

Origin of Product |

United States |

Foundational & Exploratory

The Biological Activities of Cannabisin G: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cannabisin G, a lignanamide isolated from the fruits of Cannabis sativa, is a member of the broader class of compounds known as cannabisins. While direct research on the specific biological activities of this compound is limited, emerging studies on closely related cannabisins, particularly Cannabisin F, provide significant insights into its potential pharmacological effects. This document synthesizes the current understanding of the biological activities of cannabisins, with a detailed focus on the known mechanisms of Cannabisin F as a potential analogue for this compound. The available data suggest that cannabisins possess noteworthy anti-inflammatory, antioxidant, and neuroprotective properties, primarily through the modulation of key signaling pathways such as SIRT1/NF-κB and Nrf2. This guide aims to provide a comprehensive technical overview for researchers and professionals in drug development, including available quantitative data, detailed experimental methodologies, and visual representations of the implicated signaling pathways.

Introduction to Cannabisins

Cannabisins are a class of phenolic amides found in Cannabis sativa, distinct from the more widely studied cannabinoids like THC and CBD. These lignanamides have been identified as possessing a range of biological activities, including antioxidant and acetylcholinesterase inhibitory effects, suggesting their potential in the management of conditions such as Alzheimer's disease.[1] The growing interest in non-cannabinoid compounds from Cannabis sativa has led to the investigation of these molecules for their therapeutic potential.[2]

Biological Activities of Cannabisins

While specific data for this compound is sparse, studies on other cannabisins provide a foundation for understanding its potential biological activities.

Anti-Neuroinflammatory and Anti-Oxidative Effects

Research on Cannabisin F , a structurally similar lignanamide, has demonstrated significant anti-neuroinflammatory and anti-oxidative effects in lipopolysaccharide (LPS)-stimulated BV2 microglia cells.[3] These activities are crucial in the context of neurodegenerative diseases where neuroinflammation and oxidative stress play a pivotal role.

The anti-inflammatory action of Cannabisin F is mediated through the SIRT1/NF-κB signaling pathway . It has been shown to inhibit the production of pro-inflammatory cytokines.[3] The anti-oxidative effects are linked to the Nrf2 signaling pathway , with Cannabisin F reducing the production of cellular reactive oxygen species (ROS) and promoting the expression of Nrf2 and Heme Oxygenase-1 (HO-1).[3]

Acetylcholinesterase Inhibition

Several lignanamides, including some cannabisins, have shown the ability to inhibit acetylcholinesterase in vitro.[4] This activity is a key therapeutic strategy in the management of Alzheimer's disease, aiming to increase the levels of the neurotransmitter acetylcholine in the brain.

Quantitative Data

Direct quantitative data for the biological activities of this compound are not available in the reviewed literature. However, data from studies on Cannabisin F provide valuable reference points.

Table 1: Summary of Quantitative Data for Cannabisin F

| Biological Activity | Assay System | Key Findings | Reference |

| Anti-neuroinflammatory | LPS-stimulated BV2 microglia | Inhibited phosphorylation of IκBα and NF-κB p65. | [3] |

| Anti-oxidative | LPS-stimulated BV2 microglia | Reduced cellular ROS production; Promoted expression of Nrf2 and HO-1. | [3] |

| SIRT1 Modulation | LPS-stimulated BV2 microglia | The SIRT1 inhibitor EX527 significantly inhibited the anti-inflammatory effect of Cannabisin F. | [3] |

Experimental Protocols

The following are detailed methodologies from key experiments on Cannabisin F, which can serve as a template for investigating this compound.

Cell Culture and Treatment for Anti-Neuroinflammatory and Anti-Oxidative Assays

-

Cell Line: BV2 microglia cells.

-

Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment Protocol: Cells are pre-treated with varying concentrations of Cannabisin F for a specified duration (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS; e.g., 1 µg/mL) for a further period (e.g., 24 hours) to induce an inflammatory and oxidative response.[3]

Western Blot Analysis for Signaling Pathway Proteins

-

Objective: To determine the effect of the compound on the expression and phosphorylation of key proteins in the SIRT1/NF-κB and Nrf2 pathways.

-

Methodology:

-

After treatment, cells are lysed to extract total protein.

-

Protein concentration is determined using a BCA protein assay kit.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., phospho-IκBα, phospho-NF-κB p65, Nrf2, HO-1, SIRT1, and a loading control like β-actin).

-

After washing, the membrane is incubated with a corresponding secondary antibody.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[3]

-

Measurement of Reactive Oxygen Species (ROS)

-

Objective: To quantify the intracellular ROS levels.

-

Methodology:

-

Cells are seeded in a 96-well plate and treated as described above.

-

After treatment, the cells are incubated with a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent in the presence of ROS.

-

The fluorescence intensity is measured using a microplate reader at appropriate excitation and emission wavelengths.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways potentially modulated by this compound, based on the findings for Cannabisin F, and a typical experimental workflow.

Caption: Signaling pathways modulated by Cannabisin F.

References

Unveiling the In Vitro Mechanisms of Cannabisin G: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cannabisin G, a lignanamide found in Cannabis sativa and other plant species, is an emerging molecule of interest within the diverse chemical landscape of natural products. While research into its biological activities is not as extensive as that for major cannabinoids like THC and CBD, several in vitro studies have begun to elucidate its mechanism of action, revealing potential antioxidant, cytotoxic, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of this compound's in vitro effects, presenting key quantitative data, detailing experimental methodologies, and visualizing its known signaling pathways.

Quantitative Data Summary

The following table summarizes the key quantitative data from in vitro studies on this compound, providing a comparative look at its potency in various assays.

| Biological Activity | Cell Line / Assay | Measurement | Value | Source |

| Antioxidant Activity | DPPH Radical-Scavenging Assay | IC50 | 2.7 µg/mL | [1] |

| Cytotoxicity | Human Prostate Cancer (LNCaP) | IC50 (48 hrs) | 76 µM | [2] |

| Anti-glioblastoma | Human Glioblastoma (U87, U251) | - | Concentration-dependent inhibition of viability and migration | [3] |

| Binding Affinity (in silico) | P-glycoprotein | Binding Affinity | -9.2 kcal/mol | [4] |

Core Mechanisms of Action

Current in vitro research points to several key mechanisms through which this compound exerts its biological effects. These are primarily centered around its antioxidant, anti-cancer, and anti-inflammatory activities.

Antioxidant Activity

This compound has demonstrated potent antioxidant properties. An in vitro study utilizing the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical-scavenging assay revealed an IC50 value of 2.7 µg/mL, indicating its strong capacity to neutralize free radicals[1]. This activity is a cornerstone of its potential therapeutic effects, as oxidative stress is implicated in a wide range of pathologies.

Anti-Cancer Activity

This compound has been shown to possess weak cytotoxic activity against human prostate cancer LNCaP cells, with an IC50 of 76 µM after 48 hours of exposure[2][5]. This suggests a potential, albeit modest, role in inhibiting the proliferation of these cancer cells.

More significant anti-cancer effects have been observed in human glioblastoma (GBM) cells. A study using U87 and U251 cell lines found that this compound, isolated from Sinomenium acutum, significantly inhibits cell viability and migration in a concentration-dependent manner[3]. The mechanism underlying this effect involves the induction of apoptosis, which was confirmed by observing nuclear morphological changes through DAPI staining.

Further investigation into the signaling pathways revealed that the anti-glioblastoma effect of this compound is associated with the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway. Specifically, Western blot analysis showed an increase in the phosphorylation of p38 MAPK, p42/p44 MAPK (ERK1/2), and SAPK/JNK, indicating their involvement in the apoptotic process induced by this compound[3].

Anti-Inflammatory and Neuroprotective Potential

Lignanamides from cannabis, including this compound, have been reported to exhibit anti-neuroinflammatory properties. In vitro experiments using lipopolysaccharide (LPS)-stimulated BV2 microglial cells, a common model for neuroinflammation, showed that these compounds can suppress the production of the pro-inflammatory cytokine TNF-α[6]. While this study did not focus exclusively on this compound, it suggests a potential mechanism for its anti-inflammatory effects within the central nervous system.

Furthermore, a molecular docking study has predicted a binding affinity of -9.2 kcal/mol for this compound to P-glycoprotein (P-gp)[4]. P-gp is an ATP-dependent efflux transporter that plays a role in drug resistance and the blood-brain barrier. Inhibition of P-gp can be a strategy to enhance the delivery of therapeutic agents to the brain.

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to determine the in vitro mechanism of action of this compound.

DPPH Radical-Scavenging Assay for Antioxidant Activity

This spectrophotometric assay is used to measure the capacity of a compound to act as a free radical scavenger.

-

Preparation of Reagents: A stock solution of DPPH in methanol is prepared. The test compound, this compound, is dissolved in a suitable solvent to create a series of concentrations.

-

Assay Procedure: An aliquot of the this compound solution is mixed with the DPPH solution in a microplate well. The reaction is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a microplate reader. The decrease in absorbance of the DPPH solution indicates its reduction by the antioxidant.

-

Data Analysis: The percentage of radical scavenging activity is calculated. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a dose-response curve.

Cell Viability and Cytotoxicity Assays (MTT and CCK-8)

These colorimetric assays are used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.

-

Cell Seeding: The target cancer cells (e.g., LNCaP, U87, U251) are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours).

-

Reagent Addition: After incubation, the MTT or CCK-8 reagent is added to each well.

-

Incubation: The plates are incubated for a further period (e.g., 1-4 hours) to allow for the conversion of the reagent by metabolically active cells into a colored formazan product.

-

Measurement: The absorbance of the formazan product is measured using a microplate reader at the appropriate wavelength.

-

Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells). The IC50 value is calculated from the dose-response curve.

Transwell Migration Assay

This assay is used to evaluate the effect of a compound on cell migration.

-

Cell Preparation: The glioblastoma cells are serum-starved for several hours before the assay.

-

Assay Setup: The cells are seeded into the upper chamber (insert) of a transwell plate, which has a porous membrane. The lower chamber contains a chemoattractant (e.g., medium with fetal bovine serum). This compound is added to the upper chamber with the cells.

-

Incubation: The plate is incubated for a period that allows for cell migration through the membrane (e.g., 24 hours).

-

Cell Staining and Counting: The non-migrated cells on the upper side of the membrane are removed. The migrated cells on the lower side of the membrane are fixed and stained (e.g., with crystal violet).

-

Quantification: The number of migrated cells is counted under a microscope in several random fields.

Western Blotting for MAPK Phosphorylation

This technique is used to detect and quantify the levels of specific proteins, in this case, the phosphorylated (activated) forms of MAPK pathway components.

-

Cell Lysis: Glioblastoma cells are treated with this compound for various time points. The cells are then lysed to extract total proteins.

-

Protein Quantification: The concentration of the extracted proteins is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of p38, ERK, and JNK. Subsequently, it is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: A chemiluminescent substrate is added to the membrane, and the resulting signal is detected using an imaging system. The band intensities are quantified to determine the relative levels of protein phosphorylation.

Conclusion and Future Directions

The in vitro evidence, though preliminary, suggests that this compound possesses a range of biological activities that warrant further investigation. Its antioxidant and anti-inflammatory properties, coupled with its cytotoxic effects on specific cancer cell lines, particularly glioblastoma, highlight its potential as a lead compound for drug development. The elucidation of its role in activating the MAPK signaling pathway provides a crucial insight into its molecular mechanism of action.

Future research should focus on a more comprehensive in vitro characterization of this compound, including its effects on a wider range of cell types and its interaction with other molecular targets. Detailed structure-activity relationship studies of this compound and related lignanamides could lead to the design of more potent and selective therapeutic agents. Furthermore, in vivo studies are necessary to validate these in vitro findings and to assess the pharmacokinetic and safety profile of this compound. As our understanding of the so-called "minor" components of cannabis deepens, compounds like this compound may emerge from the shadows to offer novel therapeutic opportunities.

References

- 1. Exploring the Lesser-Known Bioactive Natural Products of Plant Species of the Genus Cannabis L.: Alkaloids, Phenolic Compounds, and Their Therapeutic Potential [mdpi.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Molecular docking study of lignanamides from Cannabis sativa against P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Unveiling the Antioxidant Potential of Cannabisin G: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cannabisin G, a lignanamide found in Cannabis sativa, is emerging as a compound of interest for its potential therapeutic properties, particularly its antioxidant capabilities. Lignanamides, a class of secondary metabolites in hemp, have demonstrated notable antioxidant and acetylcholinesterase inhibitory activities.[1][2][3][4] While research on this compound is in its nascent stages, the known antioxidant effects of related compounds within the cannabisin family suggest its significant potential in combating oxidative stress. This technical guide provides a comprehensive overview of the current understanding of the antioxidant potential of cannabisins, with a focus on providing a framework for the investigation of this compound. It details relevant signaling pathways, experimental protocols for assessing antioxidant activity, and presents available quantitative data for structurally similar compounds to inform future research and drug development efforts.

Molecular Profile of this compound

This compound is a lignanamide with the chemical formula C36H36N2O8.[5][6] Its structure is characterized by the presence of phenolic groups, which are known to contribute to the antioxidant activity of many natural compounds by donating a hydrogen atom to free radicals, thereby neutralizing them.[7] While this compound has been identified in Cannabis sativa, particularly in the roots, detailed studies on its specific biological activities are limited.[8]

Quantitative Antioxidant Data of Related Cannabisins

Direct quantitative data on the antioxidant activity of this compound is not yet available in published literature. However, studies on other cannabisins, such as Cannabisin A and Cannabisin D, provide valuable insights into the potential antioxidant capacity of this compound class. The following table summarizes the reported antioxidant activities of these related lignanamides from hemp seeds.

| Compound | DPPH Assay (IC50, µM) | ABTS Assay (IC50, µM) | ORAC Assay (µM Trolox/µM) |

| Cannabisin A | 32.9 | 6.6 | 7.3 |

| Cannabisin D | 23.9 | 0.5 | 73.0 |

| Quercetin (Control) | 25.5 | 0.4 | 9.2 |

| Table 1: Antioxidant activity of Cannabisin A and D, as reported by Yan et al. (2015).[8] |

Key Signaling Pathways in Cannabinoid-Mediated Antioxidant Defense

The antioxidant effects of cannabinoids are often mediated through the modulation of key cellular signaling pathways. While the specific pathways affected by this compound are yet to be elucidated, the following are the primary pathways implicated in the antioxidant response to other cannabinoids and are prime targets for investigation.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a master regulator of the cellular antioxidant response.[4][9] Under conditions of oxidative stress, cannabinoids can promote the dissociation of Nrf2 from its inhibitor, Keap1, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression. These genes encode for protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL).[5]

PI3K/Akt and MAPK Signaling Pathways

The Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) pathways are crucial for cell survival and response to stress.[1] Cannabinoids can activate these pathways, leading to the phosphorylation of various downstream targets that promote cell survival and upregulate antioxidant defenses.[10] For instance, activation of Akt can inhibit pro-apoptotic proteins and enhance the expression of antioxidant enzymes. The MAPK family, including ERK, JNK, and p38, also plays a complex role in the cellular response to oxidative stress, with their activation by cannabinoids contributing to neuroprotective effects.[1]

References

- 1. future4200.com [future4200.com]

- 2. [PDF] Characterization of Lignanamides from Hemp (Cannabis sativa L.) Seed and Their Antioxidant and Acetylcholinesterase Inhibitory Activities. | Semantic Scholar [semanticscholar.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Characterization of Lignanamides from Hemp (Cannabis sativa L.) Seed and Their Antioxidant and Acetylcholinesterase Inhibitory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C36H36N2O8 | CID 10438919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Phytochemical: this compound [caps.ncbs.res.in]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Isolation and characterization of new Cannabis constituents from a high potency variety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.chemsociety.org.ng [journals.chemsociety.org.ng]

No Data Available on the Neuroprotective Effects of Cannabisin G in Cell Models

A comprehensive search of publicly available scientific literature has revealed no studies investigating the neuroprotective effects of Cannabisin G in cell models. Consequently, there is no quantitative data, experimental protocols, or established signaling pathways to report on this specific compound.

Our in-depth search for "this compound" and its potential neuroprotective properties did not yield any relevant results. The available information is limited to its chemical structure and its identification as one of several lignanamides present in Cannabis sativa seeds. There are no published in vitro studies that would provide the necessary data to fulfill the user's request for a technical guide on this particular compound.

Alternative Proposal: In-depth Technical Guide on the Neuroprotective Effects of Cannabidiol (CBD) in Cell Models

Given the lack of information on this compound, we propose to create the requested in-depth technical guide on Cannabidiol (CBD) , a well-researched cannabinoid with a significant body of scientific literature detailing its neuroprotective effects in various cell models.

A technical guide on CBD would allow us to fully address your core requirements, including:

-

Data Presentation: Summarizing extensive quantitative data from numerous studies into clearly structured tables for easy comparison.

-

Experimental Protocols: Providing detailed methodologies for key experiments such as cell viability assays, apoptosis assays, reactive oxygen species (ROS) measurements, and calcium imaging.

-

Mandatory Visualization: Creating diagrams for well-established signaling pathways involved in CBD's neuroprotective mechanisms using Graphviz (DOT language), adhering to all specified diagrammatic requirements.

We have already identified a substantial amount of literature on CBD that would enable the creation of a comprehensive and data-rich technical guide that meets your specifications.

We await your approval to proceed with creating an in-depth technical guide on the neuroprotective effects of Cannabidiol (CBD) in cell models.

In Vitro Profile of Cannabisin G: A Technical Guide for Preclinical Research

Disclaimer: Scientific literature explicitly detailing the in vitro biological activities of Cannabisin G is notably scarce. This guide, therefore, provides a comprehensive framework for researchers by summarizing established in vitro methodologies and signaling pathways pertinent to the broader class of cannabinoids. The quantitative data presented is derived from studies on other well-characterized cannabinoids and should be considered representative, offering a foundational blueprint for the future investigation of this compound.

This technical whitepaper serves as an in-depth resource for researchers, scientists, and drug development professionals embarking on the preclinical evaluation of this compound. It details common in vitro assays, presents representative quantitative data from related compounds, and visualizes key signaling pathways and experimental workflows to guide future research.

Representative Quantitative Data from In Vitro Cannabinoid Studies

The following tables summarize quantitative data from in vitro studies on various cannabinoids, offering a comparative baseline for potential activities of this compound.

Table 1: Cytotoxicity of Cannabinoids in Human Cancer Cell Lines

| Cannabinoid | Cell Line | Assay | Incubation Time (h) | IC50 (µM) |

| Cannabidiol (CBD) | Caov-3 (Ovarian) | MTT | 48 | 22[1] |

| Cannabigerol (CBG) | A2780 (Ovarian) | MTT | 96 | 15.6[2] |

| Δ9-THC | U266 (Myeloma) | Not Specified | Not Specified | 39.5[3] |

| Cannabidivarin (CBDV) | HT-29 (Colorectal) | MTT | 72 | 15.8[4] |

Table 2: Anti-Inflammatory Activity of Cannabinoids in Murine Macrophages (RAW 264.7)

| Cannabinoid | Parameter Measured | Concentration (µM) | % Inhibition |

| Cannabidiol (CBD) | Nitric Oxide (NO) Production | 5 | >50[5] |

| Cannabidiol (CBD) | TNF-α Production | 0.02 mg/mL | Significant Reduction[6] |

| Cannabidiol (CBD) | IL-6 Production | 5 | >50[5] |

| Cannabigerol (CBG) | Pro-inflammatory Cytokines | Not Specified | Reduction Observed[7] |

Table 3: Receptor Binding and Activation for Synthetic Cannabinoids

| Compound | Receptor | Assay | Kᵢ (nM) | EC₅₀ (nM) |

| 5F-MDMB-PICA | hCB₁ | Radioligand Binding | 0.28[8] | - |

| 5F-MDMB-PICA | hCB₁ | [³⁵S]GTPγS | - | 0.680-3.30[8] |

| MMB-4en-PICA | hCB₁ | Radioligand Binding | 1.4[8] | - |

| MMB-4en-PICA | hCB₁ | [³⁵S]GTPγS | - | >100[9] |

Key Signaling Pathways for Cannabinoids

Cannabinoids exert their effects by modulating various intracellular signaling cascades, primarily through the activation of cannabinoid receptors CB1 and CB2. These G protein-coupled receptors (GPCRs) influence several downstream pathways.

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. The following sections outline standard protocols for assessing the in vitro effects of novel cannabinoids like this compound.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

-

Cell Seeding: Plate cells (e.g., Caov-3 ovarian cancer cells) in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours at 37°C and 5% CO₂.[1][10]

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) dissolved in a suitable solvent (e.g., DMSO). Include a vehicle control (solvent only). Incubate for a specified period (e.g., 24, 48, or 72 hours).[1][10]

-

MTT Addition: After the incubation period, add MTT reagent to each well and incubate for 4 hours.[1][10]

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Anti-Inflammatory Activity: Nitric Oxide (NO) Assay

This assay measures the production of nitric oxide, a key inflammatory mediator, by cells such as RAW 264.7 macrophages.

-

Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2 × 10⁵ cells/well and incubate for 24 hours.[5]

-

Inflammatory Stimulus: Induce inflammation by treating the cells with lipopolysaccharide (LPS) at a concentration of 1 µg/mL.[5]

-

Compound Treatment: After 2 hours of LPS treatment, add different concentrations of this compound (e.g., 1.25, 2.5, and 5 µM) and incubate for 18 hours.[5]

-

Nitrite Measurement: Collect the cell supernatant and measure the nitrite concentration (a stable product of NO) using a Griess reagent kit.

-

Absorbance Reading: Measure the absorbance at 560 nm.[5]

-

Data Analysis: Quantify the reduction in NO production in treated cells compared to LPS-stimulated control cells.

Hypothetical Experimental Workflow for In Vitro Assessment of this compound

The following diagram illustrates a logical workflow for the initial in vitro characterization of a novel compound like this compound.

References

- 1. Frontiers | Cytotoxicity of natural and synthetic cannabinoids and their synergistic antiproliferative effects with cisplatin in human ovarian cancer cells [frontiersin.org]

- 2. Investigation of the cytotoxicity induced by cannabinoids on human ovarian carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.bilpubgroup.com [journals.bilpubgroup.com]

- 4. Comparative assessment of antimicrobial, antiradical and cytotoxic activities of cannabidiol and its propyl analogue cannabidivarin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro and In Vivo Anti-Inflammatory Effects of Cannabidiol Isolated from Novel Hemp (Cannabis sativa L.) Cultivar Pink Pepper - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparison of the in vitro Anti-Inflammatory Effect of Cannabidiol to Dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Medical Cannabis Activity Against Inflammation: Active Compounds and Modes of Action [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cytotoxicity of natural and synthetic cannabinoids and their synergistic antiproliferative effects with cisplatin in human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

The Endocannabinoid System and Cannabinoid G: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The endocannabinoid system (ECS) is a complex and ubiquitous signaling network that plays a crucial role in regulating a multitude of physiological processes. Comprising cannabinoid receptors, endogenous ligands (endocannabinoids), and the enzymes responsible for their synthesis and degradation, the ECS presents a rich landscape for therapeutic intervention. This document provides a comprehensive technical overview of the methodologies used to characterize the interaction of a novel cannabinoid, herein referred to as Cannabinoid G, with the core components of the endocannabinoid system. It details the experimental protocols for assessing binding affinity to cannabinoid receptors 1 and 2 (CB1 and CB2), functional activity at these receptors, and the potential for enzymatic inhibition of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). All quantitative data are presented in standardized tables, and key signaling pathways and experimental workflows are visualized using the DOT language for clear interpretation.

Introduction to the Endocannabinoid System

The endocannabinoid system is a fundamental biological system involved in maintaining homeostasis.[1][2] Its primary components include:

-

Cannabinoid Receptors: The two principal receptors are the CB1 and CB2 receptors, both of which are G protein-coupled receptors (GPCRs).[3][4][5] CB1 receptors are predominantly expressed in the central nervous system, mediating the psychoactive effects of certain cannabinoids, while CB2 receptors are primarily found in the peripheral nervous system and on immune cells.[2][5][6]

-

Endocannabinoids: The most well-characterized endogenous ligands are anandamide (AEA) and 2-arachidonoylglycerol (2-AG).[1][3] These lipid messengers are synthesized on demand and have a short lifespan.[3]

-

Enzymes: The synthesis and degradation of endocannabinoids are tightly regulated by specific enzymes. Fatty acid amide hydrolase (FAAH) is the primary enzyme responsible for the degradation of AEA, while monoacylglycerol lipase (MAGL) is the main enzyme for 2-AG degradation.[7][8]

The interaction of exogenous cannabinoids, such as phytocannabinoids from the Cannabis sativa plant or synthetic cannabinoids, with the ECS can elicit a wide range of physiological effects, making them attractive candidates for drug development.[3][9]

Characterization of Cannabinoid G

To understand the pharmacological profile of a novel compound like Cannabinoid G, a systematic evaluation of its interaction with the key components of the ECS is essential. This involves determining its binding affinity for CB1 and CB2 receptors, its functional efficacy as an agonist or antagonist, and its potential to inhibit the metabolic enzymes FAAH and MAGL.

Receptor Binding Affinity

Binding affinity assays are crucial for determining the strength of the interaction between Cannabinoid G and the CB1 and CB2 receptors. A common and robust method is the competitive radioligand binding assay.

Table 1: Hypothetical Binding Affinity of Cannabinoid G for Human CB1 and CB2 Receptors

| Ligand | Receptor | Ki (nM) | Radioligand |

| Cannabinoid G | hCB1 | 50 | [3H]CP55,940 |

| Cannabinoid G | hCB2 | 15 | [3H]CP55,940 |

| Anandamide | hCB1 | 89.5 | [3H]CP55,940 |

| Anandamide | hCB2 | 371 | [3H]CP55,940 |

| Δ9-THC | hCB1 | 40.7 | [3H]SR141716A |

| Δ9-THC | hCB2 | 36.4 | [3H]WIN55,212-2 |

Ki values represent the inhibition constant, indicating the affinity of the ligand for the receptor. Lower Ki values signify higher affinity.

-

Membrane Preparation: Membranes are prepared from cells stably expressing either the human CB1 or CB2 receptor (e.g., HEK-293 or CHO cells).

-

Assay Buffer: A suitable buffer is used, typically containing 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, and 0.2% BSA, pH 7.4.[10]

-

Incubation: Receptor-containing membranes are incubated with a fixed concentration of a radiolabeled cannabinoid ligand (e.g., [3H]CP55,940 or [3H]SR141716A) and varying concentrations of the unlabeled test compound (Cannabinoid G).

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow for Receptor Binding Affinity Assay

Functional Activity

Functional assays determine whether a ligand acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (promotes an inactive receptor state). For GPCRs like CB1 and CB2, common functional assays measure changes in intracellular second messengers (e.g., cAMP) or the recruitment of signaling proteins (e.g., β-arrestin).

Table 2: Hypothetical Functional Activity of Cannabinoid G at Human CB1 and CB2 Receptors

| Ligand | Receptor | Assay | EC50/IC50 (nM) | Emax (%) |

| Cannabinoid G | hCB1 | cAMP Inhibition | 120 (EC50) | 85 |

| Cannabinoid G | hCB2 | cAMP Inhibition | 35 (EC50) | 95 |

| Cannabinoid G | hCB1 | β-Arrestin Recruitment | >1000 (EC50) | <10 |

| Cannabinoid G | hCB2 | β-Arrestin Recruitment | 250 (EC50) | 60 |

| CP55,940 | hCB1 | cAMP Inhibition | 0.5 | 100 |

| CP55,940 | hCB2 | cAMP Inhibition | 0.3 | 100 |

EC50 is the concentration of an agonist that produces 50% of the maximal response. IC50 is the concentration of an antagonist that inhibits 50% of the agonist response. Emax is the maximum response produced by the ligand relative to a standard full agonist.

-

Cell Culture: Cells expressing the receptor of interest (CB1 or CB2) are cultured in appropriate media.

-

Assay Principle: CB1 and CB2 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[4][11]

-

Procedure:

-

Cells are pre-treated with forskolin (or another adenylyl cyclase activator) to stimulate cAMP production.

-

Cells are then treated with varying concentrations of Cannabinoid G.

-

The reaction is stopped, and the cells are lysed.

-

-

Detection: Intracellular cAMP levels are measured using a competitive immunoassay, often employing time-resolved fluorescence resonance energy transfer (TR-FRET) or an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The concentration-response curve is plotted to determine the EC50 and Emax values for agonists. For antagonists, cells are co-incubated with a known agonist and varying concentrations of the antagonist to determine the IC50.

Signaling Pathway of CB1/CB2 Receptor-Mediated cAMP Inhibition

Enzymatic Inhibition

To assess the potential of Cannabinoid G to modulate the levels of endocannabinoids, its inhibitory activity against FAAH and MAGL should be evaluated.

Table 3: Hypothetical Enzymatic Inhibition Profile of Cannabinoid G

| Enzyme | Substrate | IC50 (µM) |

| hFAAH | Anandamide | >100 |

| hMAGL | 2-Arachidonoylglycerol | 8.5 |

IC50 is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

-

Enzyme Source: Recombinant human FAAH or homogenates from tissues known to express FAAH (e.g., liver or brain).

-

Substrate: A fluorescent or chromogenic substrate that is hydrolyzed by FAAH, or the natural substrate anandamide.

-

Procedure:

-

The enzyme is pre-incubated with varying concentrations of Cannabinoid G.

-

The reaction is initiated by the addition of the substrate.

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

-

-

Detection:

-

If a synthetic substrate is used, the increase in fluorescence or absorbance is measured.

-

If anandamide is the substrate, the reaction products (arachidonic acid and ethanolamine) can be quantified by liquid chromatography-mass spectrometry (LC-MS).

-

-

Data Analysis: The rate of product formation is plotted against the inhibitor concentration to determine the IC50 value.

-

Enzyme Source: Recombinant human MAGL or tissue homogenates.[8]

-

Substrate: A common chromogenic substrate is 4-nitrophenyl acetate, which produces a yellow product upon hydrolysis.[7] The natural substrate 2-AG can also be used.

-

Procedure: Similar to the FAAH assay, the enzyme is pre-incubated with Cannabinoid G, followed by the addition of the substrate.

-

Detection:

-

Data Analysis: The IC50 value is determined from the concentration-inhibition curve.

Logical Flow for Assessing a Novel Cannabinoid

Conclusion

The systematic in vitro characterization of a novel cannabinoid, such as the hypothetical Cannabinoid G, is a critical first step in the drug discovery process. By employing a suite of well-established assays to determine receptor binding affinity, functional activity, and enzymatic inhibition, a comprehensive pharmacological profile can be constructed. This data-driven approach allows for the informed selection of promising candidates for further preclinical and clinical development, ultimately paving the way for novel therapeutics targeting the endocannabinoid system. The protocols and data presentation formats outlined in this guide provide a standardized framework for such investigations.

References

- 1. Endocannabinoid system - Wikipedia [en.wikipedia.org]

- 2. Endocannabinoid System: A Simple Guide to How It Works [healthline.com]

- 3. neuroscigroup.us [neuroscigroup.us]

- 4. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Cannabinoid Receptors and the Endocannabinoid System: Signaling and Function in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. caymanchem.com [caymanchem.com]

- 8. Assay of Monoacylglycerol Lipase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cannabisinternational.org [cannabisinternational.org]

- 10. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. realmofcaring.org [realmofcaring.org]

Unveiling the Therapeutic Potential of Cannabisins: A Technical Guide to a Novel Class of Bioactive Compounds

For Immediate Release

This technical guide provides a comprehensive overview of the emerging therapeutic targets of cannabisins, a class of lignanamide compounds found in Cannabis sativa. This document is intended for researchers, scientists, and drug development professionals interested in the untapped pharmacological potential of non-cannabinoid constituents of cannabis. While research on specific cannabisins is still in its nascent stages, preliminary evidence suggests promising avenues for therapeutic intervention in neurodegenerative and inflammatory diseases.

Introduction to Cannabisins

Cannabisins are a group of phenolic amides, specifically lignanamides, that have been identified primarily in the seeds and roots of Cannabis sativa. Unlike the well-studied cannabinoids such as THC and CBD, cannabisins are non-psychoactive and represent a distinct chemical class with unique biological activities. To date, several members of the cannabisin family have been isolated and characterized, including Cannabisins A, B, C, D, E, F, and G. Due to the limited research, this guide will focus on the collective therapeutic potential of this class of compounds, with specific data highlighted where available.

Identified Therapeutic Targets and Mechanisms of Action

Current research, although limited, points towards two primary areas of therapeutic interest for cannabisins: neuroprotection via cholinesterase inhibition and anti-inflammatory activity through the modulation of key signaling pathways.

Cholinesterase Inhibition: A Target for Neurodegenerative Diseases

Extracts from Cannabis sativa roots, which are known to contain Cannabisins B and G, have demonstrated the ability to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)[1][2][3]. These enzymes are critical in the breakdown of the neurotransmitter acetylcholine, and their inhibition is a key therapeutic strategy in the management of Alzheimer's disease and other neurodegenerative disorders characterized by cholinergic deficits. While data on the direct inhibitory activity of pure Cannabisin G is not yet available, the activity of the extracts suggests that cannabisins may be significant contributors to this effect.

Anti-Inflammatory and Antioxidant Effects: Insights from Cannabisin F

A study on Cannabisin F has provided the most detailed insights into the anti-inflammatory and antioxidant mechanisms of this compound class. In a model of neuroinflammation using lipopolysaccharide (LPS)-stimulated BV2 microglia cells, Cannabisin F was shown to suppress the production of pro-inflammatory mediators. This action is believed to be mediated through the modulation of the SIRT1/NF-κB and Nrf2 signaling pathways.

-

SIRT1/NF-κB Pathway: Cannabisin F was found to upregulate the expression of Sirtuin 1 (SIRT1), a protein deacetylase with a critical role in cellular stress response and inflammation. Increased SIRT1 activity can lead to the deacetylation and subsequent inhibition of the p65 subunit of NF-κB, a key transcription factor that governs the expression of numerous pro-inflammatory genes.

-

Nrf2 Pathway: The antioxidant effects of Cannabisin F are linked to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a master regulator of the antioxidant response, and its activation leads to the transcription of a battery of antioxidant and cytoprotective genes.

Quantitative Data

The available quantitative data for cannabisins is sparse. The following tables summarize the currently known values.

| Compound | Assay | Cell Line | IC50 | Reference |

| This compound | Cytotoxicity | Human LNCaP | 76 µM | [4] |

Table 1: Cytotoxicity Data for this compound. This value indicates the concentration at which this compound inhibits the growth of the human prostate cancer cell line LNCaP by 50%. The therapeutic relevance of this cytotoxicity is yet to be determined.

| Extract/Fraction | Enzyme | IC50 |

| Alkaloid-Enriched Extract (AEE) | Butyrylcholinesterase | 51.52 ± 2.90 µg/mL |

| Fraction 3 (F3) from AEE | Butyrylcholinesterase | 13.40 ± 1.04 µg/mL |

Table 2: Cholinesterase Inhibitory Activity of Cannabis sativa Root Extracts. These values represent the concentration of the extract or fraction required to inhibit 50% of the butyrylcholinesterase enzyme activity. The specific contribution of this compound to this activity is yet to be elucidated.

Experimental Protocols

Isolation of Lignanamides from Cannabis sativa

A general protocol for the isolation of lignanamides from Cannabis sativa seeds is as follows:

-

Defatting: The air-dried and crushed plant material is first defatted using a non-polar solvent such as petroleum ether.

-

Extraction: The defatted material is then extracted with a polar solvent, typically 75% ethanol, through percolation at room temperature.

-

Partitioning: The resulting extract is concentrated and then partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

Chromatography: The fractions, particularly the ethyl acetate fraction which is often rich in lignanamides, are subjected to multiple rounds of column chromatography. This may include reverse-phase and normal-phase chromatography, eluting with gradients of solvents like methanol/water or hexane/ethyl acetate.

-

Purification: Final purification of individual cannabisins is typically achieved using High-Performance Liquid Chromatography (HPLC).

-

Structure Elucidation: The chemical structures of the isolated compounds are determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HR-MS), Ultraviolet (UV), and Infrared (IR) spectroscopy.

Acetylcholinesterase/Butyrylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring cholinesterase activity and inhibition.

Principle: The enzyme hydrolyzes a substrate (acetylthiocholine or butyrylthiocholine) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm.

Protocol:

-

Reagent Preparation:

-

Phosphate buffer (0.1 M, pH 8.0)

-

DTNB solution (10 mM in buffer)

-

Substrate solution (14 mM acetylthiocholine iodide or butyrylthiocholine iodide in water)

-

Enzyme solution (e.g., 1 U/mL AChE or BChE in buffer)

-

Test compound (this compound or extract) dissolved in a suitable solvent (e.g., DMSO).

-

-

Assay Procedure (in a 96-well plate):

-

To each well, add phosphate buffer, enzyme solution, DTNB solution, and the test compound solution (or solvent for control).

-

Pre-incubate the mixture for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).

-

Initiate the reaction by adding the substrate solution to all wells.

-

Immediately measure the increase in absorbance at 412 nm over time using a microplate reader.

-

-

Data Analysis:

-

The rate of reaction is determined from the linear portion of the absorbance vs. time curve.

-

The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to the rate of the control.

-

The IC50 value is determined by plotting the percentage of inhibition against different concentrations of the test compound.

-

Visualizations

Signaling Pathways

Caption: Proposed signaling pathways for the anti-inflammatory and antioxidant effects of cannabisins.

Experimental Workflow

Caption: A generalized experimental workflow for the discovery and characterization of therapeutic targets for cannabisins.

Future Directions

The field of cannabisins research is ripe for exploration. To fully understand the therapeutic potential of this compound and other members of this class, the following steps are crucial:

-

Isolation and Characterization: A concerted effort is needed to isolate and purify all known cannabisins to enable detailed biological testing.

-

In-depth Biological Screening: Pure cannabisins should be screened against a wide range of biological targets, including a panel of kinases, G-protein coupled receptors, and enzymes relevant to human diseases.

-

Mechanism of Action Studies: For any identified activities, detailed mechanistic studies are required to elucidate the precise molecular interactions and signaling pathways involved.

-

In Vivo Studies: Promising in vitro findings should be validated in relevant animal models of disease to assess efficacy and safety.

This technical guide serves as a foundational document to stimulate further research into the therapeutic targets of cannabisins. The preliminary findings are compelling and warrant a more thorough investigation into this underexplored class of natural products.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Rooted in therapeutics: comprehensive analyses of Cannabis sativa root extracts reveals potent antioxidant, anti-inflammatory, and bactericidal properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Therapeutic Potential of Cannabis: A Comprehensive Review of Current and Future Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

Lignanamides in Cannabis sativa: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of lignanamides found in Cannabis sativa. It covers their isolation, structural elucidation, and biological activities, with a focus on quantitative data and detailed experimental protocols. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development.

Introduction

Lignanamides are a class of secondary metabolites found in various plant species, including Cannabis sativa (hemp). These compounds are structurally characterized by the presence of a lignan core linked to an amide moiety. In recent years, lignanamides from hemp seeds and other parts of the plant have garnered significant scientific interest due to their diverse and promising biological activities. This review synthesizes the current knowledge on Cannabis sativa lignanamides, providing a detailed overview of their chemistry and pharmacology.

Lignanamides Identified in Cannabis sativa

Several lignanamides have been isolated and identified from Cannabis sativa, primarily from the seeds. These include both known and novel compounds. A study by Yan et al. (2015) led to the isolation of four new lignanamides: cannabisin M, cannabisin N, cannabisin O, and 3,3′-demethyl-heliotropamide, along with ten known lignanamides.[1] Other identified compounds include cannabisins A, B, C, D, F, and G, as well as grossamide.[2] The chemical structures of these compounds have been elucidated using various spectroscopic and spectrometric techniques.

Quantitative Analysis of Biological Activities

Lignanamides from Cannabis sativa have been demonstrated to possess a range of biological activities, most notably antioxidant and acetylcholinesterase inhibitory effects. The following tables summarize the quantitative data on these activities for various isolated lignanamides.

Antioxidant Activity

The antioxidant potential of Cannabis sativa lignanamides has been evaluated using several standard assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Oxygen Radical Absorbance Capacity (ORAC) assay.

Table 1: Antioxidant Activity of Lignanamides from Cannabis sativa

| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) | ORAC (µmol TE/µmol) | Reference |

| Cannabisin A | 32.9 | 6.6 | 7.3 | [2] |

| Cannabisin D | 23.9 | 0.5 | 73.0 | [2] |

| Quercetin (Positive Control) | 25.5 | 0.4 | 9.2 | [2] |

Note: Lower IC50 values indicate higher antioxidant activity.

Acetylcholinesterase Inhibitory Activity

Several lignanamides have been screened for their ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in the pathology of Alzheimer's disease.

Table 2: Acetylcholinesterase Inhibitory Activity of Lignanamides from Cannabis sativa

| Compound | AChE Inhibition IC50 (µM) | Reference |

| 3,3′-demethyl-heliotropamide | 46.2 | [2] |

| Galantamine (Positive Control) | 0.5 | Not explicitly stated, but a common reference |

Experimental Protocols

This section details the methodologies employed for the extraction, isolation, structural elucidation, and biological evaluation of lignanamides from Cannabis sativa.

Extraction and Isolation of Lignanamides

A general workflow for the extraction and isolation of lignanamides from hemp seeds is depicted below.

Caption: General workflow for lignanamide extraction and isolation.

Detailed Protocol:

-

Defatting: Air-dried hemp seeds are ground and defatted with petroleum ether at room temperature to remove lipids.

-

Extraction: The defatted material is then extracted with 75% ethanol. The resulting extract is concentrated under reduced pressure.

-

Solvent Partitioning: The concentrated ethanol extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. The ethyl acetate fraction is typically enriched with lignanamides.

-

Column Chromatography: The ethyl acetate extract is subjected to column chromatography on silica gel or Sephadex LH-20. Elution is performed with a gradient of solvents, such as a mixture of chloroform and methanol or methanol and water, to separate the components based on their polarity.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with lignanamides are further purified by preparative HPLC on a C18 reversed-phase column. A gradient of methanol and water is commonly used as the mobile phase to yield pure compounds.

Structural Elucidation

The chemical structures of the isolated lignanamides are determined using a combination of spectroscopic and spectrometric techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed to determine the carbon skeleton and the connectivity of protons and carbons. While the use of NMR for the structural elucidation of cannabisins M, N, O, and 3,3′-demethyl-heliotropamide has been reported, the detailed ¹H and ¹³C NMR spectral data are not consistently available in the primary literature.

-

High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the elemental composition and exact mass of the molecules, which aids in confirming the molecular formula.

-

Ultraviolet (UV) and Infrared (IR) Spectroscopy: UV spectroscopy provides information about the electronic transitions within the molecule, often indicating the presence of conjugated systems. IR spectroscopy is used to identify the functional groups present in the molecule.

Biological Activity Assays

Antioxidant Activity Assays:

-

DPPH Radical Scavenging Assay: This assay measures the ability of an antioxidant to scavenge the stable DPPH radical. The reduction of DPPH is monitored by the decrease in absorbance at 517 nm. The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is then calculated.

-

ABTS Radical Cation Decolorization Assay: This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation. The reduction in the ABTS radical cation is measured by the decrease in absorbance at 734 nm.

-

Oxygen Radical Absorbance Capacity (ORAC) Assay: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The fluorescence decay is monitored, and the antioxidant capacity is expressed as Trolox equivalents.

Acetylcholinesterase Inhibition Assay:

-

Ellman's Method: This spectrophotometric method is widely used to measure AChE activity. It utilizes acetylthiocholine as a substrate, which is hydrolyzed by AChE to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, which is measured at 412 nm. The inhibitory activity of the lignanamides is determined by measuring the decrease in the rate of this colorimetric reaction.

Signaling Pathways

Lignanamide Biosynthesis Pathway

The biosynthesis of lignanamides in plants generally starts from the phenylpropanoid pathway. While specific enzymes in Cannabis sativa have not been fully elucidated, a general proposed pathway is as follows:

Caption: Proposed general biosynthesis pathway of lignanamides in plants.

This pathway involves the conversion of phenylalanine to various hydroxycinnamic acids, which are then activated to their CoA esters. Concurrently, tyrosine is decarboxylated to tyramine. The condensation of a hydroxycinnamoyl-CoA ester with tyramine forms a hydroxycinnamic acid amide, which then undergoes oxidative coupling to form the dimeric lignanamide structure.

Anti-inflammatory Signaling Pathway

Lignanamides have been reported to possess anti-inflammatory properties, which are thought to be mediated, at least in part, through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).

Caption: Inhibition of the NF-κB signaling pathway by lignanamides.

In this proposed mechanism, inflammatory stimuli activate the IKK complex, which then phosphorylates the inhibitory protein IκB. This phosphorylation leads to the degradation of IκB and the release of the active NF-κB dimer (p50/p65). The active NF-κB then translocates to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes. Lignanamides are thought to exert their anti-inflammatory effects by inhibiting a step in this cascade, potentially the activation of the IKK complex, thereby preventing the downstream inflammatory response.

Conclusion

Lignanamides from Cannabis sativa represent a promising class of bioactive natural products. Their antioxidant and acetylcholinesterase inhibitory activities suggest potential applications in the management of oxidative stress-related conditions and neurodegenerative diseases. Furthermore, their anti-inflammatory properties warrant further investigation for the development of novel therapeutic agents. This technical guide provides a solid foundation of the current knowledge on Cannabis sativa lignanamides, highlighting the need for further research to fully elucidate their therapeutic potential. Future studies should focus on the detailed mechanisms of action, in vivo efficacy, and safety profiles of these fascinating compounds. The lack of publicly available, detailed NMR spectral data for some of the novel lignanamides also presents an opportunity for further research in the structural characterization of these compounds.

References

Cannabisin G: A Technical Whitepaper on its Potential for Drug Discovery

Executive Summary

Cannabis sativa L. is a rich source of over 500 bioactive molecules, with research historically focused on the psychoactive cannabinoid Δ⁹-tetrahydrocannabinol (THC) and, more recently, cannabidiol (CBD). However, the plant also produces a plethora of non-cannabinoid compounds with significant therapeutic potential. This document focuses on Cannabisin G , a lignanamide found in hemp seeds, distinct from the classical cannabinoids that act on CB1/CB2 receptors.[1][2] While direct pharmacological data on this compound is scarce, evidence from structurally related lignanamides suggests its potential as a lead compound for drug discovery, particularly in the areas of neuroprotection and anti-inflammatory applications. This whitepaper outlines the current knowledge on this compound, its potential biological targets, and detailed experimental protocols to facilitate future research and development.

Chemical and Physical Properties

This compound is a symmetrical lignanamide, a class of natural products derived from the combination of two phenylpropanoid units. Its chemical structure and properties are foundational to understanding its potential biological interactions.

-

Molecular Formula: C₃₆H₃₆N₂O₈[3]

-

Molar Mass: 624.7 g/mol [3]

-

IUPAC Name: (2E,3E)-2,3-bis[(4-hydroxy-3-methoxyphenyl)methylidene]-N,N'-bis[2-(4-hydroxyphenyl)ethyl]butanediamide[3]

-

Natural Source: Primarily isolated from the seeds of Cannabis sativa L. (hemp).[1]

-

Synthesis: The total synthesis of this compound has been successfully achieved, with the Stobbe reaction being a key C-C bond-forming step to create the central lignan skeleton, which is subsequently condensed with a tyramine derivative.[4]

Potential Biological Activities and Drug Targets

While this compound has not been extensively profiled, studies on related lignanamides from hemp seed provide strong indications of its likely biological activities.

3.1 Acetylcholinesterase (AChE) Inhibition Several lignanamides isolated from hemp seed have demonstrated the ability to inhibit acetylcholinesterase (AChE), a key enzyme in the cholinergic system.[2] The hyperactivity of AChE is linked to cholinergic deficiency, a hallmark of neurological disorders like Alzheimer's disease.[5] The inhibition of AChE is a primary therapeutic strategy for managing such conditions. The chemical structure of this compound aligns with that of other bioactive lignanamides, suggesting it is a strong candidate for AChE inhibitory activity. Studies on whole hemp seed extracts have also indicated that their AChE inhibitory effects may be influenced by the cannabisin content.[6]

3.2 Antioxidant Activity Lignanamides from hemp seed have shown significant antioxidant properties.[2] Oxidative stress is a major contributor to the pathology of numerous diseases, including neurodegenerative conditions, cardiovascular disease, and cancer. Compounds that can scavenge free radicals and mitigate oxidative damage are of high interest in drug development.

3.3 Anti-Neuroinflammatory Activity A compelling case for the anti-inflammatory potential of this compound comes from studies on the structurally similar lignanamide, Cannabisin F. In an in-vitro model using lipopolysaccharide (LPS)-stimulated BV2 microglia, Cannabisin F was shown to suppress the production of pro-inflammatory mediators like IL-6 and TNF-α.[7] This effect was linked to the modulation of two critical signaling pathways: the SIRT1/NF-κB axis and the Nrf2 pathway.[7] Given the structural similarity, it is highly probable that this compound exerts similar neuroprotective and anti-inflammatory effects.

Quantitative Data Summary

Direct quantitative bioactivity data for this compound is not yet available in published literature. However, to provide context for its potential as an AChE inhibitor, the following table summarizes the IC₅₀ values for other, more extensively studied cannabinoids against AChE. This highlights the existing precedent for Cannabis sativa constituents modulating the cholinergic system and provides a benchmark for future studies on this compound.

| Compound | Target Enzyme | IC₅₀ (μM) | Source |

| This compound | AChE | Data Not Available | - |

| Cannabidiol (CBD) | AChE | 102.8 | [8] |

| Δ⁸-THC | AChE | 91.7 | [8] |

| Cannabigerol (CBG) | AChE | 96.1 | [8] |

| Cannabidivarin (CBDV) | AChE | 85.2 | [8] |

| Galantamine (Control) | AChE | 1.21 | [8] |

Potential Signaling Pathways and Experimental Workflows

5.1 Potential Anti-Neuroinflammatory Signaling Pathway Based on data from the closely related Cannabisin F, a plausible signaling pathway for this compound's anti-inflammatory action involves the activation of Sirtuin 1 (SIRT1).[7] SIRT1 activation can inhibit the NF-κB signaling pathway by preventing the phosphorylation of key proteins like IκBα and p65, thereby reducing the transcription of pro-inflammatory cytokines. Simultaneously, this pathway may activate the Nrf2/HO-1 axis, a critical component of the cellular antioxidant response.[7]

5.2 Experimental Workflows

A systematic approach is required to isolate and characterize the bioactivity of this compound. The following workflows outline the key steps from extraction to in-vitro testing.

5.2.1 General Isolation and Purification Workflow

5.2.2 In Vitro AChE Inhibition Assay Workflow

Detailed Experimental Protocols

6.1 Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method) This protocol describes a colorimetric assay to determine the AChE inhibitory activity of this compound in a 96-well plate format.[9][10][11]

-

Reagents:

-

0.1 M Phosphate Buffer (pH 8.0).

-

Acetylcholinesterase (AChE) solution (e.g., 1 U/mL in phosphate buffer).

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (10 mM in phosphate buffer).

-

Acetylthiocholine iodide (ATCI) substrate solution (14 mM in deionized water).

-

Test Compound: this compound stock solution dissolved in a suitable solvent (e.g., DMSO), with serial dilutions prepared.

-

Positive Control: Galantamine or other known AChE inhibitor.

-

-

Procedure:

-

Plate Setup: In a 96-well plate, add the following to respective wells:

-

Test Wells: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL of this compound dilution.

-

Control (100% Activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL of compound solvent.

-

Blank: 150 µL Phosphate Buffer + 10 µL of compound solvent.

-

-

Pre-incubation: Gently mix the contents and incubate the plate for 15 minutes at 25°C.

-

Reaction Initiation: Add 10 µL of DTNB solution to all wells. Subsequently, initiate the reaction by adding 10 µL of ATCI solution to all wells.

-

Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over 10-15 minutes.

-

Calculation: The rate of reaction is determined from the slope of absorbance versus time. The percent inhibition is calculated using the formula: % Inhibition = [(Rate of Control - Rate of Sample) / Rate of Control] x 100

-

IC₅₀ Determination: Plot the % inhibition against the logarithm of this compound concentration and determine the IC₅₀ value using non-linear regression analysis.

-

6.2 Antioxidant Capacity Assay (DPPH Method) This protocol measures the free radical scavenging activity of this compound.[12][13]

-

Reagents:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (e.g., 0.1 mM in methanol).

-

Test Compound: this compound stock solution with serial dilutions.

-

Solvent: Methanol or Ethanol.

-

Positive Control: Ascorbic acid or Trolox.

-

-

Procedure:

-

Reaction Setup: In test tubes or a 96-well plate, mix a defined volume of the this compound solution (e.g., 1 mL) with a larger volume of the DPPH solution (e.g., 2 mL).

-

Control: Prepare a control sample containing only the solvent and the DPPH solution.

-

Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the samples and the control at approximately 517 nm using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated as: % Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

6.3 In Vitro Anti-Neuroinflammatory Assay This protocol, adapted from studies on Cannabisin F, evaluates the ability of this compound to suppress inflammatory responses in microglial cells.[7]

-

Cell Line: BV2 murine microglial cells.

-

Reagents:

-

Complete culture medium (e.g., DMEM with 10% FBS).

-

Lipopolysaccharide (LPS) from E. coli.

-

Test Compound: this compound.

-

Cell Counting Kit-8 (CCK-8) for cytotoxicity assessment.

-

ELISA kits for TNF-α and IL-6 quantification.

-

-

Procedure:

-

Cell Seeding: Seed BV2 cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate overnight.

-

Cytotoxicity Assay (CCK-8): Treat cells with various concentrations of this compound (e.g., 1-20 µM) for 24 hours. Add CCK-8 reagent, incubate for 2 hours, and measure absorbance at 450 nm to determine non-toxic concentrations.

-

Anti-inflammatory Assay:

-

Pre-treat BV2 cells with non-toxic concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours. Control groups should include untreated cells, cells treated with LPS alone, and cells treated with this compound alone.

-

Collect the cell culture supernatant.

-

-

Cytokine Measurement (ELISA): Quantify the concentration of TNF-α and IL-6 in the collected supernatants using commercial ELISA kits according to the manufacturer's instructions.

-

Analysis: Compare the levels of cytokines in the this compound-treated groups to the LPS-only control to determine the inhibitory effect.

-

Drug Discovery Potential and Future Directions

This compound represents an intriguing and underexplored molecule from Cannabis sativa. As a lignanamide, its mechanism of action is distinct from classical cannabinoids, opening new avenues for therapeutic intervention.

-

Neurodegenerative Diseases: The potential for dual AChE inhibition and anti-neuroinflammatory activity makes this compound a compelling candidate for diseases like Alzheimer's and Parkinson's, where both cholinergic dysfunction and chronic inflammation are key pathological features.

-

Inflammatory Disorders: The hypothesized modulation of the NF-κB and Nrf2 pathways suggests broader applications in other inflammatory conditions.

Critical Next Steps:

-

Direct Bioactivity Screening: Perform the in vitro assays detailed above (AChE, antioxidant, anti-inflammatory) to obtain direct, quantitative data (IC₅₀/EC₅₀ values) for this compound.

-

Mechanism of Action Studies: If activity is confirmed, conduct further mechanistic studies, such as Western blots for NF-κB and Nrf2 pathway proteins, to validate the hypothesized signaling pathways.

-

In Vivo Studies: Advance promising in vitro results to preclinical animal models of neuroinflammation or cognitive decline to assess efficacy and safety.

The exploration of non-classical cannabinoids like this compound is crucial for unlocking the full therapeutic potential of the Cannabis sativa plant and developing novel, targeted medicines.

References

- 1. mdpi.com [mdpi.com]

- 2. Characterization of Lignanamides from Hemp (Cannabis sativa L.) Seed and Their Antioxidant and Acetylcholinesterase Inhibitory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C36H36N2O8 | CID 10438919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. doaj.org [doaj.org]

- 5. Inhibitory Effects of Cannabinoids on Acetylcholinesterase and Butyrylcholinesterase Enzyme Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Inhibitory Effects of Cannabinoids on Acetylcholinesterase and Butyrylcholinesterase Enzyme Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 13. mdpi.com [mdpi.com]

The Ethnobotanical Landscape of Cannabis sativa: A Technical Guide to its Traditional Uses and Phytochemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the extensive history of the ethnobotanical uses of Cannabis sativa L., the primary plant source of the lignanamide compound Cannabisin G. While traditional knowledge does not pinpoint the use of this specific molecule, it is intrinsically linked to the historical applications of the plant as a whole. This document provides a comprehensive overview of the traditional medicinal, spiritual, and practical applications of Cannabis sativa, alongside the modern scientific methodologies used to investigate its complex phytochemistry.

Ethnobotanical Uses of Cannabis sativa

Cannabis sativa has been utilized by diverse cultures for millennia, with its applications spanning medicinal, recreational, spiritual, and industrial domains.[1][2][3] Historical records and ethnobotanical surveys have documented a wide array of uses for different parts of the plant.[1]

Medicinal Applications

The therapeutic use of Cannabis sativa is one of its most well-documented ethnobotanical aspects.[1][4] Traditional medicine systems across the globe have employed various preparations of the plant to treat a multitude of ailments.

Table 1: Traditional Medicinal Uses of Cannabis sativa

| Plant Part | Traditional Medicinal Use | Geographic Region/Culture of Use |

| Leaves | Treatment of chronic pain, depression, and inflammation.[1] Used in bandages for wound healing, as an anodyne, sedative, and narcotic.[3] Also used for asthma, diabetes, tuberculosis, and as an abortifacient.[5] | Global, including North Pakistan and Bangladesh.[3][5] |

| Aerial Parts | Treatment of mental disorders, nervous-system-related conditions, gastric disorders, diabetes, scarring, and asthma.[1] | Widely documented in various ethnobotanical surveys.[1] |

| Seeds | Extraction of healing oils.[6] | Historical and modern use. |

| Inflorescences | Utilized for their psychoactive effects in therapeutic contexts.[6] | Global. |

| Whole Plant | Remedy for diabetes, digestive, circulatory, genital, nervous, urinary, skin, and respiratory diseases.[1] | Various traditional medicine systems.[1] |

| Roots | Treatment for vaginal discharge, difficult births, retention of the placenta, and physical injuries.[7] | Documented in ethno-medicinal practices.[7] |

Spiritual and Recreational Uses

Beyond its medicinal applications, Cannabis sativa has played a significant role in the spiritual and recreational practices of many cultures. The plant's psychoactive properties, primarily attributed to Δ9-tetrahydrocannabinol (THC), have been central to these uses.[6][8]